

A Comparative Guide to the Spectroscopic Signatures of Dichloropentane Isomers

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Compound of Interest

Compound Name: *Dichloropentane*

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For researchers, scientists, and professionals in drug development, the precise identification of chemical structures is paramount. This guide provides a comprehensive comparison of the spectroscopic data for the nine acyclic isomers of **dichloropentane**, offering a valuable resource for their differentiation and characterization. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is compiled from various spectral databases.

This guide presents a systematic analysis of the ^1H NMR, ^{13}C NMR, IR, and Mass spectral data for the following **dichloropentane** isomers: **1,1-dichloropentane**, **1,2-dichloropentane**, **1,3-dichloropentane**, **1,4-dichloropentane**, **1,5-dichloropentane**, **2,2-dichloropentane**, **2,3-dichloropentane**, **2,4-dichloropentane**, and **3,3-dichloropentane**. The objective is to provide a clear, comparative framework to aid in the structural elucidation of these closely related compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for each of the nine **dichloropentane** isomers.

^1H NMR Spectral Data (Chemical Shift δ [ppm])

Isomer	δ (ppm) and Multiplicity
1,1-Dichloropentane	Data not readily available in a quantitative format.
1,2-Dichloropentane	Data not readily available in a quantitative format.
1,3-Dichloropentane	Data not readily available in a quantitative format.
1,4-Dichloropentane	Data not readily available in a quantitative format.
1,5-Dichloropentane	3.55 (t), 1.84 (quint), 1.51 (quint)[1]
2,2-Dichloropentane	Data not readily available in a quantitative format.
2,3-Dichloropentane	Data not readily available in a quantitative format.
2,4-Dichloropentane	Data not readily available in a quantitative format.
3,3-Dichloropentane	Data not readily available in a quantitative format.

^{13}C NMR Spectral Data (Chemical Shift δ [ppm])

Isomer	δ (ppm)
1,1-Dichloropentane	Data not readily available in a quantitative format.
1,2-Dichloropentane	68.9, 53.5, 34.5, 19.9, 13.8[2]
1,3-Dichloropentane	Data not readily available in a quantitative format.
1,4-Dichloropentane	Data not readily available in a quantitative format.
1,5-Dichloropentane	44.8, 32.2, 23.5
2,2-Dichloropentane	Data not readily available in a quantitative format.
2,3-Dichloropentane	Data not readily available in a quantitative format.
2,4-Dichloropentane (meso)	56.4, 50.8, 24.8[3]
3,3-Dichloropentane	Data not readily available in a quantitative format.

IR Spectral Data (Significant Absorption Bands [cm⁻¹])

Isomer	Wavenumber (cm ⁻¹)
1,1-Dichloropentane	Data not readily available in a quantitative format.
1,2-Dichloropentane	Data not readily available in a quantitative format.
1,3-Dichloropentane	Data not readily available in a quantitative format.
1,4-Dichloropentane	2960, 2930, 1460, 1380, 730, 650[4]
1,5-Dichloropentane	2955, 1455, 1295, 725, 650[5]
2,2-Dichloropentane	Data not readily available in a quantitative format.
2,3-Dichloropentane	Data not readily available in a quantitative format.
2,4-Dichloropentane	2970, 1460, 1380, 1280, 1120, 670[6]
3,3-Dichloropentane	Data not readily available in a quantitative format.

Mass Spectrometry Data (Key m/z values)

Isomer	m/z of Molecular Ion (M ⁺) and Major Fragments
1,1-Dichloropentane	140 (M ⁺), 105, 75, 69, 41[7]
1,2-Dichloropentane	140 (M ⁺), 105, 91, 69, 55, 41[8]
1,3-Dichloropentane	Data not readily available in a quantitative format.
1,4-Dichloropentane	140 (M ⁺), 105, 69, 41[9]
1,5-Dichloropentane	140 (M ⁺), 104, 91, 77, 69, 55, 41[10]
2,2-Dichloropentane	Data not readily available in a quantitative format.
2,3-Dichloropentane	140 (M ⁺), 105, 77, 69, 55, 41[11]
2,4-Dichloropentane	140 (M ⁺), 105, 69, 41[12][13]
3,3-Dichloropentane	Data not readily available in a quantitative format.

Note: The availability of comprehensive and quantitative spectroscopic data for all isomers is limited in publicly accessible databases. The tables reflect the most complete data found.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used to characterize the **dichloropentane** isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a field strength of 300 MHz or higher.

- Sample Preparation: A few milligrams of the **dichloropentane** isomer are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube.

- ^1H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.
- ^{13}C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the spectrum. A wider spectral width (e.g., 0-100 ppm) is used. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay may be necessary to obtain a good quality spectrum.

Infrared (IR) Spectroscopy

IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

- Sample Preparation: For liquid samples like the **dichloropentane** isomers, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is typically recorded over the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

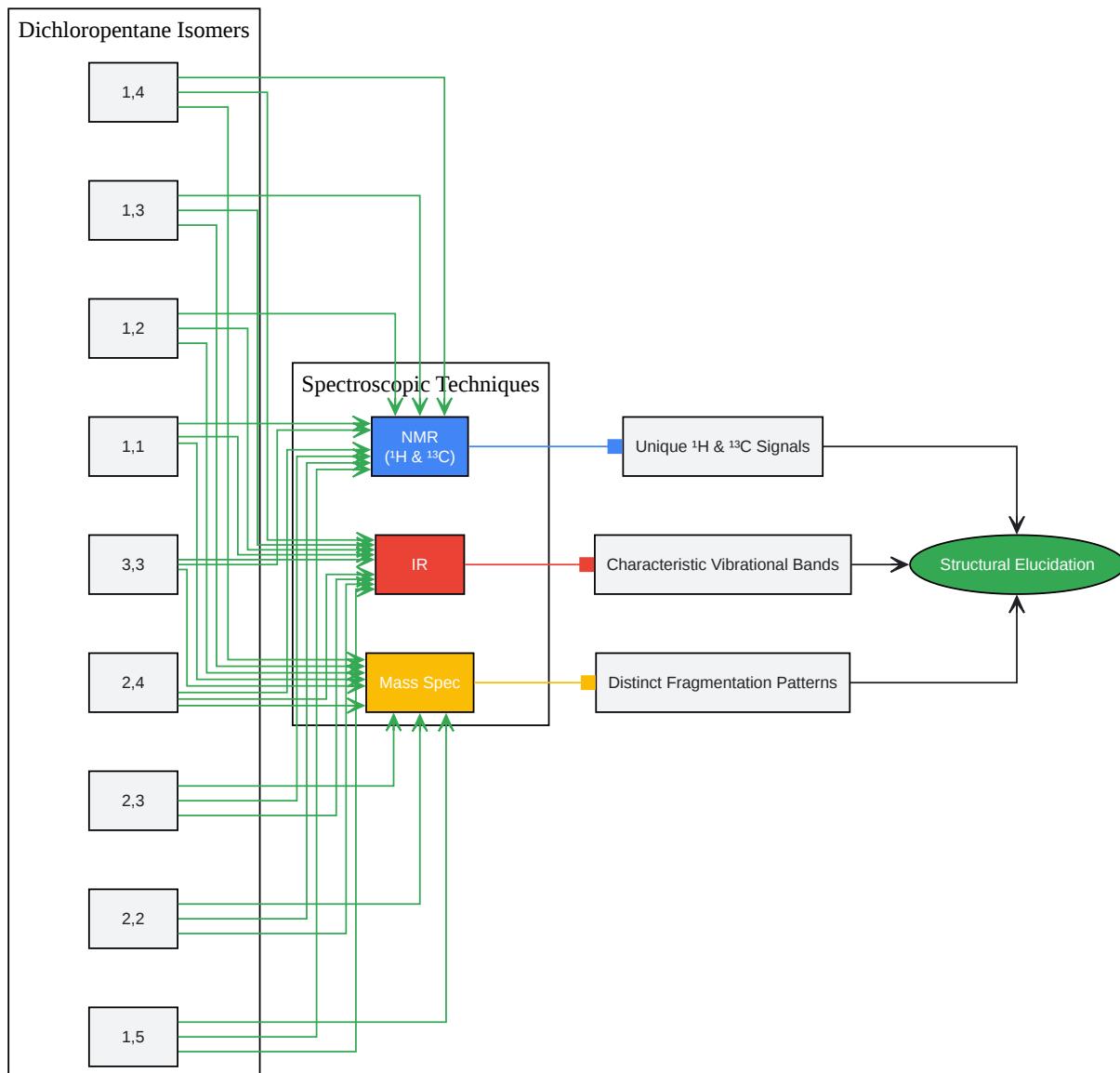
Mass spectra are commonly obtained using a mass spectrometer with an electron ionization (EI) source.

- Sample Introduction: The volatile **dichloropentane** isomer is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.
- Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

- Detection: An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for differentiating the **dichloropentane** isomers based on their spectroscopic data.

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Caption: Workflow for isomer differentiation.

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